molecular formula C18H14Cl2N2O2 B11464227 Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate

Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate

Cat. No.: B11464227
M. Wt: 361.2 g/mol
InChI Key: RJAXNPUHBUOXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloroquinoline-3-carboxylic acid.

    Amidation: The 6-chloroquinoline-3-carboxylic acid is then reacted with 4-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Esterification: The resulting amide is then esterified using ethanol and a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions include substituted quinoline derivatives, oxidized or reduced quinoline compounds, and the corresponding carboxylic acid from hydrolysis.

Scientific Research Applications

Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and anticancer agent.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Industrial Applications: The compound is used in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to cellular receptors, modulating their activity and influencing cellular signaling pathways.

    DNA Intercalation: The quinoline ring can intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Ethyl 6-chloro-4-[(4-chlorophenyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinoline-3-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.

    4-Aminoquinoline: Another antimalarial compound with a different substitution pattern.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

ethyl 6-chloro-4-(4-chloroanilino)quinoline-3-carboxylate

InChI

InChI=1S/C18H14Cl2N2O2/c1-2-24-18(23)15-10-21-16-8-5-12(20)9-14(16)17(15)22-13-6-3-11(19)4-7-13/h3-10H,2H2,1H3,(H,21,22)

InChI Key

RJAXNPUHBUOXEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.